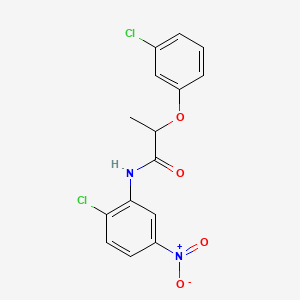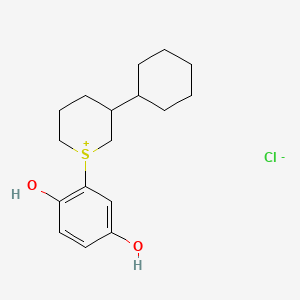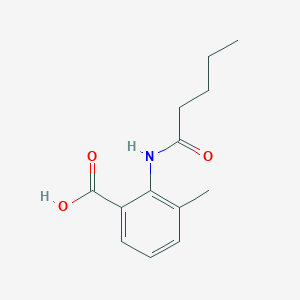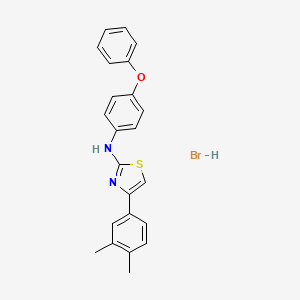
N-2-biphenylyl-2-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-biphenylyl-2-(2-phenylethyl)benzamide, commonly known as BP-2, is a synthetic compound that belongs to the family of benzamide derivatives. BP-2 is widely used in scientific research due to its unique properties, which make it an ideal candidate for various applications.
Mechanism of Action
BP-2 works by binding to the hydrophobic pockets of proteins, which causes a change in its fluorescence properties. This change in fluorescence can be used to monitor the binding of BP-2 to proteins and to study the conformational changes that occur upon binding.
Biochemical and Physiological Effects:
BP-2 has been shown to have minimal toxicity and is not known to have any significant physiological effects. It is a non-invasive tool that can be used to study the structure and function of proteins in their natural environment.
Advantages and Limitations for Lab Experiments
One of the main advantages of BP-2 is its high sensitivity and specificity for protein-protein interactions. It is also a non-invasive tool that can be used to study proteins in their natural environment. However, BP-2 has some limitations, including its relatively low quantum yield and the requirement for a high concentration of protein to obtain a measurable signal.
Future Directions
There are several future directions for the use of BP-2 in scientific research. One potential application is in the study of protein-protein interactions in living cells. Another potential direction is the development of new fluorescent probes based on the structure of BP-2 that have improved properties, such as higher quantum yield and improved specificity for certain proteins. Additionally, BP-2 could be used in the development of new drugs that target specific proteins.
Synthesis Methods
BP-2 is synthesized through a multistep process that involves the reaction of 2-bromo-N-biphenylylbenzamide with 2-phenylethylmagnesium bromide. The resulting product is then purified through column chromatography to obtain BP-2 in a pure form.
Scientific Research Applications
BP-2 is widely used in scientific research as a fluorescent probe for the detection of protein-protein interactions. It is also used as a tool for studying the conformational changes in proteins and for monitoring the activity of enzymes. BP-2 has been used to study the structure and function of various proteins, including G protein-coupled receptors, ion channels, and enzymes.
properties
IUPAC Name |
2-(2-phenylethyl)-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO/c29-27(28-26-18-10-9-16-24(26)22-13-5-2-6-14-22)25-17-8-7-15-23(25)20-19-21-11-3-1-4-12-21/h1-18H,19-20H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMNJSCDKOQXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5221839.png)

![4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5221846.png)



![4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-propyltetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5221868.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5221876.png)
![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)nicotinamide](/img/structure/B5221889.png)


![(3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5221911.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine](/img/structure/B5221917.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5221928.png)